Indinavir Exhibits Significantly Lower Plasma Protein Binding Than Ritonavir
Indinavir demonstrates 60% plasma protein binding, whereas the comparator ritonavir binds 98% in the same human plasma equilibrium dialysis assay [1]. This 38% absolute difference in unbound fraction (40% free for indinavir vs. 2% free for ritonavir) results in a 20‑fold higher free drug concentration for indinavir at equivalent total concentrations [1].
| Evidence Dimension | Plasma protein binding (%) |
|---|---|
| Target Compound Data | 60% bound (40% free) |
| Comparator Or Baseline | Ritonavir: 98% bound (2% free) |
| Quantified Difference | 38% lower binding for indinavir; 20× higher free fraction |
| Conditions | Human plasma, equilibrium dialysis at 37°C, 1 µM compound concentration |
Why This Matters
For in vitro cell assays or ex vivo pharmacology studies, the higher free fraction of indinavir reduces non‑specific adsorption and improves correlation with cellular activity, enabling more accurate dose‑response measurements compared to highly bound alternatives.
- [1] Balani SK, Arison BH, Mathai L, et al. Metabolic profiles of indinavir in humans and animals. Drug Metab Dispos. 1996;24(12):1382-1387. View Source
